molecular formula C9H13F3O2 B13420726 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- CAS No. 438-25-5

2,4-Heptanedione,3-ethyl-1,1,1-trifluoro-

Cat. No.: B13420726
CAS No.: 438-25-5
M. Wt: 210.19 g/mol
InChI Key: BHQIXRJKTWWITR-UHFFFAOYSA-N
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Description

2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- is a fluorinated diketone compound. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure significantly influences its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity, allowing it to form stable complexes with metal ions and other molecules. This property is exploited in catalysis and material science applications.

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentanedione,1,1,1-trifluoro-: Similar structure but with a shorter carbon chain.

    Acetyl trifluoroacetone: Another fluorinated diketone with different substituents.

Uniqueness

2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- is unique due to its longer carbon chain and the presence of an ethyl group, which influences its chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

438-25-5

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

3-ethyl-1,1,1-trifluoroheptane-2,4-dione

InChI

InChI=1S/C9H13F3O2/c1-3-5-7(13)6(4-2)8(14)9(10,11)12/h6H,3-5H2,1-2H3

InChI Key

BHQIXRJKTWWITR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)C(=O)C(F)(F)F

Origin of Product

United States

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